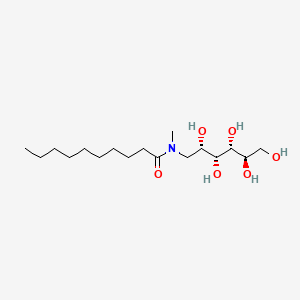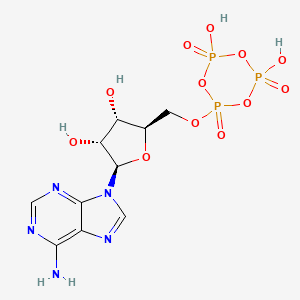
Heptulose-2-Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptulose-2-Phosphate is a monosaccharide phosphate, specifically a heptose phosphate, which means it is a seven-carbon sugar with a phosphate group attached. This compound plays a significant role in various biochemical pathways, including the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides and amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptulose-2-Phosphate can be synthesized through the phosphorylation of heptulose. One common method involves the use of phosphorylase B, which catalyzes the transfer of a phosphate group to heptulose . The reaction conditions typically require a buffered aqueous solution and a source of phosphate, such as adenosine triphosphate (ATP).
Industrial Production Methods: This may involve the use of bioreactors and continuous flow systems to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Heptulose-2-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are intermediates in metabolic pathways .
Aplicaciones Científicas De Investigación
Heptulose-2-Phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of metabolic pathways, particularly the pentose phosphate pathway.
Medicine: Research into its role in cellular metabolism can provide insights into metabolic disorders and potential therapeutic targets.
Industry: It is used in the production of bio-based chemicals and materials
Mecanismo De Acción
Heptulose-2-Phosphate exerts its effects primarily through its involvement in the pentose phosphate pathway. This pathway is crucial for the production of ribose-5-phosphate, which is necessary for nucleotide synthesis, and for the generation of reducing power in the form of nicotinamide adenine dinucleotide phosphate (NADPH). The compound interacts with various enzymes, including transketolase and transaldolase, facilitating the transfer of carbon units and the production of essential metabolic intermediates .
Similar Compounds:
Sedoheptulose-7-Phosphate: Another heptose phosphate involved in the pentose phosphate pathway.
Octulose: An eight-carbon sugar that shares some metabolic functions with heptulose.
Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of this pathway. This dual role makes it a critical compound for maintaining cellular redox balance and for the biosynthesis of nucleotides and amino acids .
Propiedades
Número CAS |
92642-58-5 |
|---|---|
Fórmula molecular |
C7H15O9P |
Peso molecular |
274.16 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O9P/c1-7(16-17(12,13)14)6(11)5(10)4(9)3(2-8)15-7/h3-6,8-11H,2H2,1H3,(H2,12,13,14)/t3-,4-,5+,6-,7-/m1/s1 |
Clave InChI |
QZBAZODTRUGOQS-XUUWZHRGSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)O |
SMILES |
CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |
SMILES canónico |
CC1(C(C(C(C(O1)CO)O)O)O)OP(=O)(O)O |
Sinónimos |
1-deoxy-D-gluco-heptulose 2-phosphate 1-deoxygluco-heptulose 2-phosphate heptulose 2-phosphate heptulose-2-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)








